

Check Availability & Pricing

Minimizing radionuclidic impurities in Terbium-155 production

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Terbium-155	
Cat. No.:	B1209105	Get Quote

Technical Support Center: Production of Terbium-155

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of **Terbium-155** (Tb-155), with a specific focus on minimizing radionuclidic impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the production and purification of Tb-155 in a question-and-answer format.

Question 1: High levels of Terbium-161 (156Tb) impurity are detected in my final product. What are the potential causes and solutions?

Answer: High contamination with ¹⁵⁶Tb is a frequent challenge. The primary causes are related to the production route and irradiation parameters.

Cause 1: Production Route Selection. The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb nuclear reaction inherently coproduces ¹⁵⁶Tb through the ¹⁵⁶Gd(p,n)¹⁵⁶Tb side reaction.[1][2] This route demonstrates higher production yields of ¹⁵⁵Tb but at the cost of lower radionuclidic purity.[2][3] For instance, this reaction can result in a ¹⁵⁶Tb fraction of approximately 8% at the End of Synthesis (EOS).[2]

- Solution 1: Change Production Route. If feasible, switching to the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction using a highly enriched ¹⁵⁵Gd target will significantly reduce ¹⁵⁶Tb contamination.[2][3] This route has been shown to decrease the ¹⁵⁶Tb impurity fraction to around 6% at EOS.[2]
- Cause 2: Non-Optimal Proton Beam Energy. For the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction, the energy window must be carefully selected to maximize ¹⁵⁵Tb production while minimizing the cross-section for the competing (p,n) reaction that produces ¹⁵⁶Tb.
- Solution 2: Optimize Proton Energy. The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction requires a proton energy of about 18 MeV, while the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction is accessible at lower energies of approximately 10 MeV.[4][5][6][7] Adhering to the optimal energy range for your chosen reaction is critical for minimizing impurities.
- Cause 3: Isotopic Impurities in Target Material. The enriched Gadolinium (Gd) target may contain other Gd isotopes that lead to unwanted reaction products.
- Solution 3: Verify Target Purity. Always verify the isotopic composition of your enriched target material provided by the supplier. Using highly-enriched Gd oxide target material is key to reducing the accumulation of terbium radionuclide impurities.[2]

Question 2: My final product is contaminated with multiple other terbium isotopes (e.g., ¹⁵²Tb, ¹⁵³Tb, ¹⁵⁴Tb). Why is this happening?

Answer: The presence of a wide array of terbium radioisotopes typically points to the use of a natural gadolinium target or poorly controlled irradiation energy.

- Cause 1: Use of Natural Gadolinium (natGd) Target. Natural gadolinium is composed of several stable isotopes. Irradiating a natGd target with protons will induce a variety of nuclear reactions, such as (p,n), (p,2n), and (p,x), across these isotopes, leading to the production of numerous terbium radioisotopes, including ¹⁵¹Tb, ¹⁵²Tb, ¹⁵³Tb, ¹⁵⁴Tb, ¹⁵⁵Tb, ¹⁵⁶Tb, and ¹⁶⁰Tb.[5]
- Solution 1: Use Enriched Targets. For medical applications requiring high radionuclidic purity, the use of highly enriched ¹⁵⁵Gd or ¹⁵⁶Gd targets is mandatory.[2][5] This minimizes the number of possible side reactions.

- Cause 2: Incorrect Beam Energy. Using a proton beam energy that is too high can open up additional reaction channels, such as (p,3n), which can produce isotopes like ¹⁵⁴Tb from a ¹⁵⁶Gd target.[8]
- Solution 2: Precise Energy Control. Ensure the cyclotron's proton beam energy is accurately calibrated and controlled to stay within the optimal range for the desired (p,n) or (p,2n) reaction and below the threshold for other reactions.

Question 3: After using mass separation, I'm observing non-terbium radionuclidic impurities. What are they and how can they be removed?

Answer: This issue is characteristic of producing Tb-155 via spallation of a tantalum target followed by on-line or off-line mass separation.

- Cause: Pseudo-isobaric Impurities. Mass separation isolates nuclides based on their mass-to-charge ratio. It cannot differentiate between atomic ions and molecular ions with the same mass number. The most common contaminant in mass-separated A=155 fractions is from the molecule ¹³⁹Ce¹⁶O, which has a mass of 155 and is chemically distinct from terbium.[9]
 [10][11][12]
- Solution: Post-Separation Radiochemical Purification. A dedicated chemical separation step
 after mass separation is essential. A method using a two-column system with ion-exchange
 and extraction chromatography resins has been proven effective.[9][11] This process can
 isolate ¹55Tb with a chemical yield of ≥95% and a radionuclidic purity of ≥99.9% by effectively
 removing the cerium contamination.[9][11]

Question 4: The recovery yield of ¹⁵⁵Tb after my chemical separation process is low. How can I improve it?

Answer: Low recovery yields are often due to sub-optimal dissolution or chromatography parameters.

- Cause 1: Incomplete Target Dissolution. If the irradiated gadolinium target (foil or oxide) is not fully dissolved, the ¹⁵⁵Tb cannot be quantitatively transferred to the separation columns.
- Solution 1: Ensure Complete Dissolution. Use established protocols, such as dissolving the irradiated Gd foil in 2M HCl at 50 °C, to ensure all material, including the produced ¹⁵⁵Tb, is

in solution before beginning the chromatographic separation.[5]

- Cause 2: Sub-optimal Chromatography. The choice of resins, eluents, flow rates, and loading conditions is critical for efficient separation and high recovery.
- Solution 2: Optimize the Chromatographic Method. A well-developed three-column ion chromatography method can achieve radioterbium recoveries of up to 97%.[5][13] Refer to established, peer-reviewed protocols that specify the resins (e.g., TK212, Sykam, LN3), eluents (e.g., HNO₃, α-hydroxy-isobutyric acid), concentrations, and volumes.[2][5] For example, a system using α-HIBA as an eluent on a Sykam column followed by final purification on an LN3 resin has been shown to be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best production route for 155Tb with the highest radionuclidic purity?

For cyclotron-based production, the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction using highly enriched ¹⁵⁵Gd targets at a proton energy of approximately 10 MeV provides a superior balance of achievable yield and high radionuclidic purity.[2][3] It produces significantly fewer long-lived impurities, particularly ¹⁵⁶Tb, compared to the higher-yield ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction.[2] An alternative route promising very high radiological purity is the indirect production via the ¹⁵⁶Gd(³He,4n)¹⁵⁵Dy reaction, where the resulting ¹⁵⁵Dy (T½ = 9.9 h) decays to ¹⁵⁵Tb.[8][14] Production via spallation of tantalum targets followed by mass separation can also yield a very pure product, but it requires a subsequent chemical purification step to remove pseudo-isobaric contaminants like ¹³⁹Ce¹⁶O.[10][11]

Q2: What are the most common radionuclidic impurities in cyclotron-produced ¹⁵⁵Tb?

The most significant and challenging impurity is typically 156 Tb, which has a half-life ($T\frac{1}{2} = 5.3$ d) very similar to 155 Tb ($T\frac{1}{2} = 5.32$ d), making it impossible to remove by decay.[2][14] Other co-produced impurities often include shorter-lived terbium isotopes such as 154 Tb ($T\frac{1}{2} = 21.5$ h), 154 mTb, and 154 m²Tb.[2] When using natural gadolinium targets, the impurity profile is much broader and can include 151 Tb, 152 Tb, 153 Tb, and 160 Tb.[5]

Q3: Can I use natural Gadolinium (natGd) as a target for 155Tb production?

Using natGd is an inexpensive option for initial investigations into ¹⁵⁵Tb production.[5] However, because natGd contains multiple stable isotopes, proton irradiation leads to a complex mixture of terbium radioisotopes, rendering the product unsuitable for clinical or preclinical applications that demand high radionuclidic purity.[5][13] For any application requiring a pure ¹⁵⁵Tb final product, the use of highly enriched ¹⁵⁵Gd or ¹⁵⁶Gd target material is essential.[2][5]

Q4: What is a typical radiochemical separation process for isolating ¹⁵⁵Tb from a Gadolinium target?

A robust and scalable separation process typically involves multiple steps using extraction and ion-exchange chromatography. [2][5][15] A representative experimental workflow is as follows:

- Dissolution: The irradiated gadolinium oxide or foil target is completely dissolved in a suitable acid, such as hydrochloric acid (HCl).[5]
- Bulk Gd Separation: The resulting solution is loaded onto a primary chromatography column (e.g., using DGA or TK212 resin) designed to separate the bulk of the gadolinium target material from the produced terbium radionuclides.[2][5]
- Inter-Lanthanide Separation: The fraction containing the terbium isotopes is then passed through a second column (e.g., Sykam resin) using a specific eluent like α-hydroxy-isobutyric acid (α-HIBA) to separate terbium from any other co-produced lanthanides.[2]
- Final Purification and Concentration: The purified terbium fraction is loaded onto a third column (e.g., LN3 resin) to concentrate the ¹⁵⁵Tb and formulate it in a desired medium, such as dilute HCl.[2] This final product, [¹⁵⁵Tb]TbCl₃, is in a small volume suitable for subsequent radiolabeling experiments.[2][3]

Data Presentation

Table 1: Comparison of Cyclotron Production Routes for 155Tb

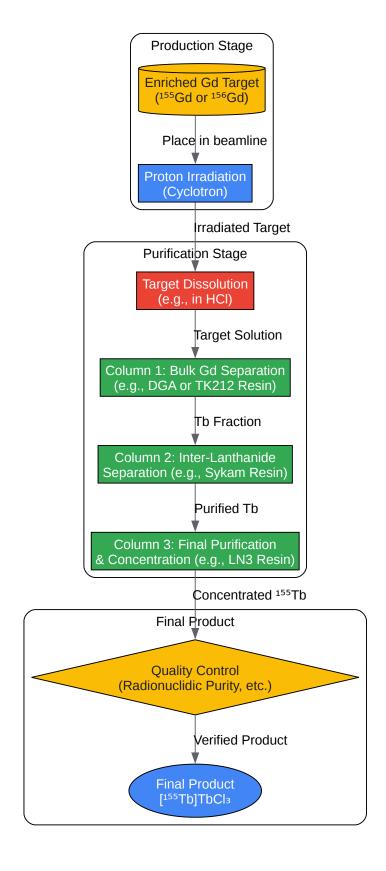
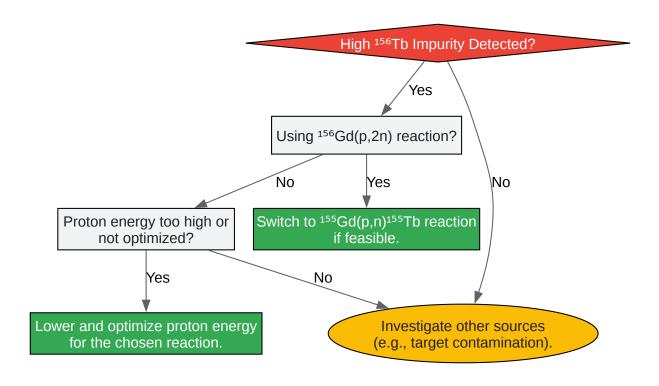

Reaction	Target Material	Optimal Proton Energy	Typical Yield	Key Radionuclidic Impurities (% at EOS)
¹⁵⁵ Gd(p,n) ¹⁵⁵ Tb	Enriched ¹⁵⁵ Gd ₂ O ₃	~10 MeV	~200 MBq	156Tb (~6%)[2], shorter-lived 154Tb isotopes[2]
¹⁵⁶ Gd(p,2n) ¹⁵⁵ Tb	Enriched ¹⁵⁶ Gd ₂ O ₃	~18 - 23 MeV	Up to 1.7 GBq[2]	¹⁵⁶ Tb (~8%)[1] [2], shorter-lived ¹⁵⁴ Tb isotopes[2]
natGd(p,x) ¹⁵⁵ Tb	Natural Gd Foil	~15 - 18 MeV	~107 MBq (for 60 min irradiation)[5]	^{151–154} Tb, ¹⁵⁶ Tb, ¹⁶⁰ Tb[5]

Table 2: Common Radionuclidic Impurities in ¹⁵⁵Tb Production and their Properties

Impurity	Half-Life	Primary Production Source / Reaction
¹⁵⁶ Tb	5.3 days	¹⁵⁶ Gd(p,n) ¹⁵⁶ Tb[1][2]
¹⁵⁴ Tb	21.5 hours	¹⁵⁶ Gd(p,3n) ¹⁵⁴ Tb[2]
¹⁵² Tb	17.5 hours	152 Gd(p,n) 152 Tb (from natGd target)[5][16]
¹⁵³ Tb	2.34 days	154 Gd(p,2n) 153 Tb (from natGd target)[5][16]
¹³⁹ Ce	137.6 days	Pseudo-isobar (139Ce16O) in mass separation[11]

Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for cyclotron production and purification of ¹⁵⁵Tb.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Cyclotron production and radiochemical purification of terbium-155 for SPECT imaging -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]

- 6. Production and Purification of Terbium-155 Using Natural Gadolinium Targets PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and Purification of Terbium-155 Using Natural Gadolinium Targets (Journal Article) | OSTI.GOV [osti.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Chemical Purification of Terbium-155 from Pseudo-Isobaric Impurities in a Mass Separated Source Produced at CERN | NPL Publications [eprintspublications.npl.co.uk]
- 10. 155Tb [prismap.eu]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Purification of Terbium-155 from Pseudo-Isobaric Impurities in a Mass Separated Source Produced at CERN. [sonar.ch]
- 13. researchgate.net [researchgate.net]
- 14. Terbium-155 isotopic data and properties [chemlin.org]
- 15. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 16. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Minimizing radionuclidic impurities in Terbium-155 production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#minimizing-radionuclidic-impurities-interbium-155-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com